![molecular formula C20H25N3O2 B5573755 1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5573755.png)
1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.19467705 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Labeling and Imaging
Radioligand complexes involving imidazole and piperidine derivatives, such as in the study by Mundwiler et al. (2004), demonstrate applications in diagnostic imaging and therapy. Mixed ligand fac-tricarbonyl complexes were prepared and shown to be useful for labeling bioactive molecules, suggesting potential utility in developing diagnostic agents for imaging applications in nuclear medicine (Mundwiler et al., 2004).
Antifungal and Antimicrobial Applications
Shamsipur and Jalali (2000) reported on the preparation of a ketoconazole ion-selective electrode, highlighting the significance of imidazole derivatives as antifungal agents. Their work underlines the broader utility of such compounds in pharmaceutical analysis, specifically for drugs with antifungal properties (Shamsipur & Jalali, 2000).
Neuropharmacology
Research by Tacke et al. (2003) on sila-analogues of σ ligands emphasizes the pharmacological interest in piperidine derivatives for their high affinity and selectivity toward central nervous system receptors. This suggests potential applications of related compounds in developing therapeutic agents for neurological conditions (Tacke et al., 2003).
Alzheimer's Disease Research
Gupta et al. (2020) explored N-benzylated pyrrolidin-2-one / imidazolidin-2-one derivatives for anti-Alzheimer's activity, based on the structure-activity relationship with donepezil, a leading Alzheimer's drug. This highlights the potential of structurally related compounds in medicinal chemistry for targeting cognitive disorders (Gupta et al., 2020).
Antagonist and Agonist Discovery
Wright et al. (1999) identified compounds with potent antagonist activity towards the NMDA receptor, indicating the utility of imidazole and piperidine derivatives in the development of neuropharmacological agents. Such findings are crucial for drug discovery efforts aimed at modulating receptor activity in the brain (Wright et al., 1999).
Propiedades
IUPAC Name |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-11-8-21-19(22)14-6-9-23(10-7-14)20(24)17-12-15-4-3-5-16(15)13-18(17)25-2/h8,11-14H,3-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKACHQFFWGQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=C(C=C4CCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

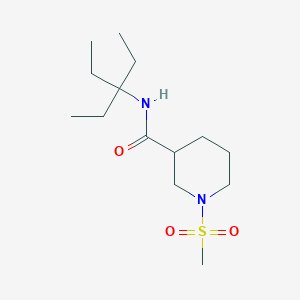
![4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5573688.png)
![3-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573689.png)
![1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5573700.png)
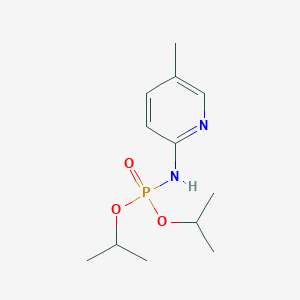
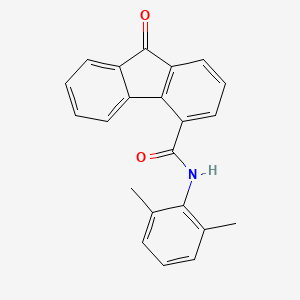
![4-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-methylquinoline](/img/structure/B5573724.png)
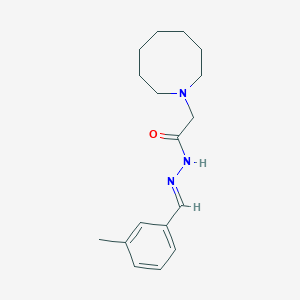
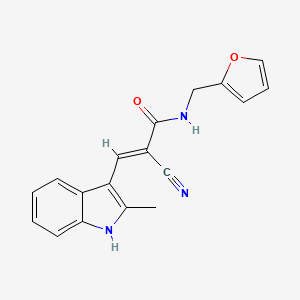
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B5573747.png)
![ethyl 4-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate](/img/structure/B5573764.png)
![(2-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5573774.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5573779.png)
